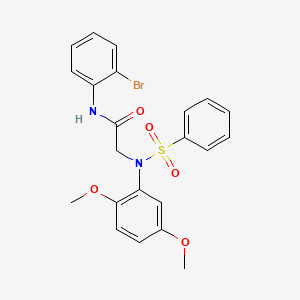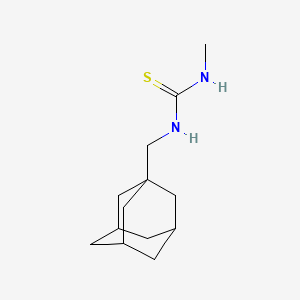
N-(1-adamantylmethyl)-N'-methylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantylmethyl)-N'-methylthiourea (AMTM) is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic properties. AMTM is a thiourea derivative that has been shown to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(1-adamantylmethyl)-N'-methylthiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-(1-adamantylmethyl)-N'-methylthiourea has been shown to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV-1. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation. In addition, N-(1-adamantylmethyl)-N'-methylthiourea has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular stress responses.
Biochemical and Physiological Effects
N-(1-adamantylmethyl)-N'-methylthiourea has a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may contribute to its neuroprotective effects. N-(1-adamantylmethyl)-N'-methylthiourea has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its antiviral and antitumor effects. In addition, N-(1-adamantylmethyl)-N'-methylthiourea has been shown to modulate the activity of various ion channels, including the NMDA receptor, which is involved in learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-adamantylmethyl)-N'-methylthiourea has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have high purity and stability. In addition, it has a wide range of potential applications, including antiviral, antitumor, and neuroprotective therapies. However, there are also some limitations to using N-(1-adamantylmethyl)-N'-methylthiourea in lab experiments. It has been shown to have low solubility in water, which may limit its use in certain applications. In addition, its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic effects.
Orientations Futures
There are several future directions for research on N-(1-adamantylmethyl)-N'-methylthiourea. One area of interest is the development of novel synthesis methods that can improve the yield and purity of N-(1-adamantylmethyl)-N'-methylthiourea. Another area of interest is the investigation of N-(1-adamantylmethyl)-N'-methylthiourea's potential as a therapeutic agent for various diseases, including viral infections, cancer, and neurodegenerative disorders. In addition, further studies are needed to elucidate the mechanism of action of N-(1-adamantylmethyl)-N'-methylthiourea and to optimize its therapeutic effects. Finally, the development of novel analogs of N-(1-adamantylmethyl)-N'-methylthiourea may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Méthodes De Synthèse
N-(1-adamantylmethyl)-N'-methylthiourea can be synthesized using a variety of methods, including the reaction of N-methylthiourea with 1-adamantylmethyl bromide in the presence of a base such as potassium carbonate. Another method involves the reaction of N-methylthiourea with 1-adamantylmethyl isocyanate. Both of these methods have been used to successfully synthesize N-(1-adamantylmethyl)-N'-methylthiourea with high yields and purity.
Applications De Recherche Scientifique
N-(1-adamantylmethyl)-N'-methylthiourea has been extensively studied for its potential therapeutic properties. It has been shown to have antiviral, antitumor, and neuroprotective effects. N-(1-adamantylmethyl)-N'-methylthiourea has been investigated for its ability to inhibit the replication of various viruses, including HIV-1, influenza A, and herpes simplex virus. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(1-adamantylmethyl)-N'-methylthiourea has been investigated for its neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
1-(1-adamantylmethyl)-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2S/c1-14-12(16)15-8-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,2-8H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPMESBFRBNUED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NCC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[1-(2,5-difluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5169835.png)
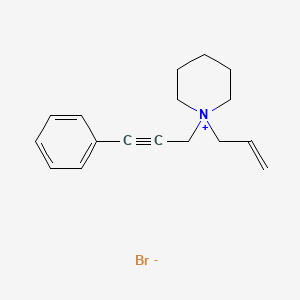
![ethyl 4-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5169847.png)
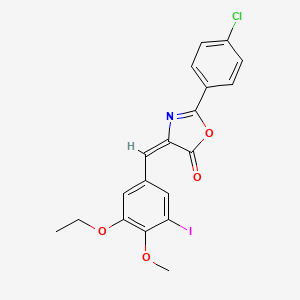
![N-benzyl-2-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B5169854.png)
![1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol}](/img/structure/B5169857.png)
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylaniline](/img/structure/B5169864.png)
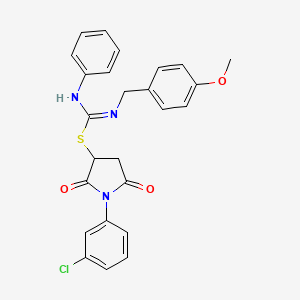
![5-[4-(diethylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5169878.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide](/img/structure/B5169910.png)
![{4-(2-phenoxyethyl)-1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5169912.png)
![3,4-dipropoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5169918.png)
